

# Dihydromorin: A Comprehensive Technical Guide on Chemical Structure and Stereochemistry

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#### **Abstract**

**Dihydromorin**, a flavanonol found predominantly in the Moraceae family, has attracted significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **dihydromorin**. It includes a detailed summary of its physicochemical properties, comprehensive experimental protocols for its isolation, purification, and characterization, and a discussion of its known stereoisomers. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

#### **Chemical Structure and Identification**

**Dihydromorin** is a flavonoid characterized by a C6-C3-C6 backbone, forming a chromanone ring system. Its fundamental structure consists of a dihydroxyphenyl group attached to the 2-position and a hydroxyl group at the 3-position of the dihydropyran-4-one ring. The systematic IUPAC name for the most common naturally occurring stereoisomer is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one.[1][2]

#### **Molecular and Structural Data**



The chemical identity of **dihydromorin** is established through its molecular formula, CAS registry number, and various spectroscopic and spectrometric data.

Identifier	Value	Reference
Molecular Formula	C15H12O7	[1][3]
Molecular Weight	304.25 g/mol	[1][3]
IUPAC Name	(2R,3R)-2-(2,4- dihydroxyphenyl)-3,5,7- trihydroxy-2,3- dihydrochromen-4-one	[1][3]
CAS Number	18422-83-8 ((+)-Dihydromorin)	[1][3]
SMILES	C1=CC(=C(C=C1O)O) [C@@H]2INVALID-LINKO	[1]

# **Stereochemistry**

The stereochemistry of **dihydromorin** is a critical aspect of its chemical identity and biological activity. The molecule possesses two chiral centers at positions C2 and C3 of the chromanone ring, giving rise to four possible stereoisomers (two pairs of enantiomers).

# **Absolute Configuration**

The absolute configuration of the chiral centers determines the specific stereoisomer. The Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each stereocenter.[4][5]

- (+)-**Dihydromorin**: The naturally occurring and most studied form of **dihydromorin** has the (2R, 3R) absolute configuration.[1]
- (-)-**Dihydromorin**: The enantiomer of the natural form possesses the (2S, 3S) absolute configuration.[6]

The spatial arrangement of the substituents at the chiral centers significantly influences the molecule's interaction with biological targets, such as enzymes and receptors.



# **Physicochemical Properties**

The physical and chemical properties of **dihydromorin** are essential for its handling, formulation, and analysis.

Property	Value	Reference
Appearance	White to off-white solid	[7]
Melting Point	224 °C	[7]
Solubility	Soluble in methanol, ethanol, DMSO	[7]

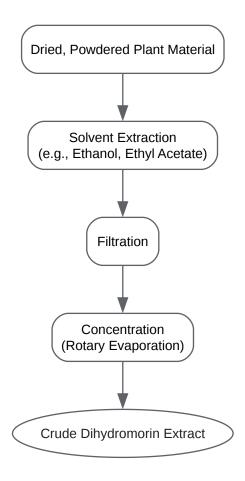
# Experimental Protocols Isolation and Purification of Dihydromorin

**Dihydromorin** is typically isolated from plant sources such as the wood or twigs of Artocarpus heterophyllus or Morus alba. The general workflow involves extraction followed by chromatographic purification.

A common method for extracting **dihydromorin** from plant material is solvent extraction.

- Sample Preparation: The plant material (e.g., heartwood, twigs) is dried and ground into a fine powder.
- Extraction Solvents: Ethanol or ethyl acetate are commonly used solvents for extraction.[3]
- Extraction Method: Maceration or Soxhlet extraction can be employed. For maceration, the powdered plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction.[3]
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.





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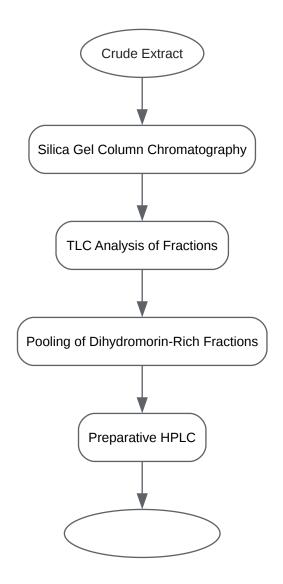
**Figure 1.** General workflow for the extraction of **dihydromorin**.

The crude extract is subjected to one or more chromatographic techniques to isolate **dihydromorin**.

- Column Chromatography:
  - Stationary Phase: Silica gel (60-120 mesh) is commonly used.
  - Mobile Phase: A gradient of solvents with increasing polarity is typically employed, such as a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
  - Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer
     Chromatography (TLC) to identify those containing dihydromorin.



- High-Performance Liquid Chromatography (HPLC): For further purification, preparative HPLC is often used.
  - o Column: A reversed-phase C18 column is typically used.
  - Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
  - Detection: UV detection at a wavelength of approximately 290 nm is suitable for dihydromorin.



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Figure 2. Purification workflow for dihydromorin.



#### **Structural Elucidation**

The structure of isolated **dihydromorin** is confirmed using a combination of spectroscopic and spectrometric techniques.

<sup>1</sup>H and <sup>13</sup>C NMR are fundamental for elucidating the carbon-hydrogen framework of **dihydromorin**.

- ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include those for the aromatic protons and the protons at the C2 and C3 positions of the chromanone ring.
- 13C NMR: Reveals the number of carbon atoms and their chemical environments.
- 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

Proton	Chemical Shift (δ, ppm) in DMSO-d <sub>6</sub>
H-2	~5.0
H-3	~4.5
H-6	~5.9
H-8	~5.9
H-2'	~7.0
H-3'	~6.3
H-5'	~6.4
H-6'	~6.9

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Mass spectrometry is used to determine the molecular weight and elemental composition of **dihydromorin**.



- Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used.
- Expected Ion: [M+H]<sup>+</sup> or [M-H]<sup>-</sup> depending on the mode of ionization.

#### **Tyrosinase Inhibition Assay**

**Dihydromorin** is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.

- Principle: The assay measures the ability of dihydromorin to inhibit the oxidation of a substrate (e.g., L-DOPA) by mushroom tyrosinase. The formation of dopachrome is monitored spectrophotometrically at approximately 475 nm.
- · Reagents:
  - Mushroom tyrosinase solution
  - L-DOPA solution (substrate)
  - Phosphate buffer (pH 6.8)
  - Dihydromorin solution (in a suitable solvent like DMSO)
- Procedure:
  - Add the buffer, dihydromorin solution (at various concentrations), and tyrosinase solution to a 96-well plate.
  - Pre-incubate the mixture.
  - Initiate the reaction by adding the L-DOPA solution.
  - Measure the absorbance at 475 nm over time.
- Data Analysis: The percentage of inhibition is calculated, and the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

#### **Antioxidant Activity Assay (DPPH)**



The antioxidant potential of **dihydromorin** can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

- Principle: DPPH is a stable free radical with a deep violet color. In the presence of an
  antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellowcolored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
- Reagents:
  - DPPH solution in methanol
  - o Dihydromorin solution in methanol
  - Ascorbic acid or Trolox as a positive control
- Procedure:
  - Mix the DPPH solution with various concentrations of the dihydromorin solution.
  - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
  - Measure the absorbance at 517 nm.
- Data Analysis: The percentage of radical scavenging activity is calculated, and the EC<sub>50</sub> value (the effective concentration that scavenges 50% of DPPH radicals) is determined.[7]

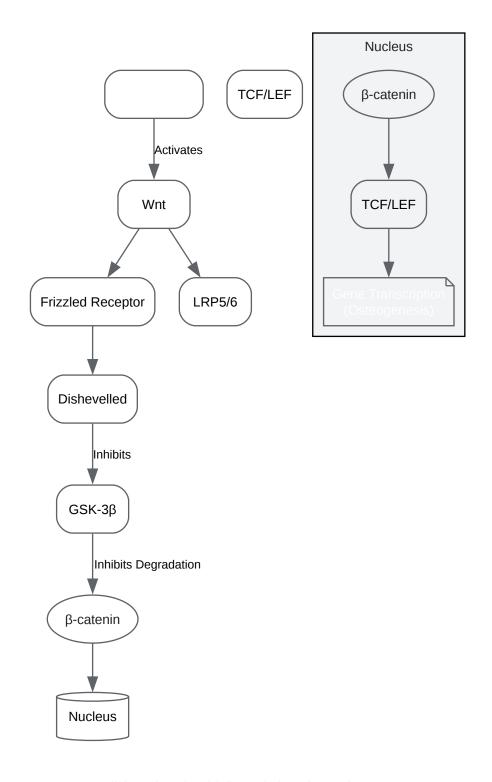
#### **Signaling Pathways**

**Dihydromorin** has been reported to modulate several key signaling pathways, contributing to its biological activities.

#### Wnt/β-catenin Signaling Pathway

**Dihydromorin** has been shown to enhance osteogenic differentiation through the activation of the Wnt/β-catenin signaling pathway.[3]





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**Figure 3. Dihydromorin**'s activation of the Wnt/ $\beta$ -catenin pathway.

## Conclusion



This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to **dihydromorin**. The information presented, including structured data tables and detailed experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of **dihydromorin**'s chemical and stereochemical properties is paramount for the continued exploration of its therapeutic potential.

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